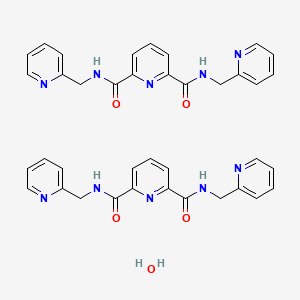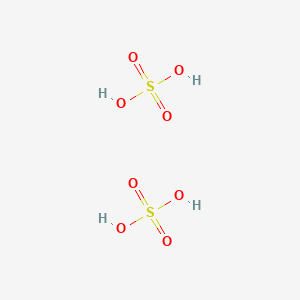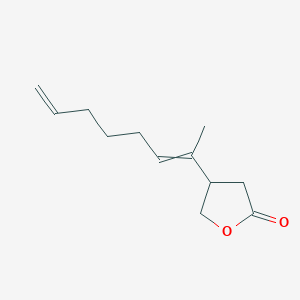
4-(Octa-2,7-dien-2-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octa-2,7-dien-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with an octadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octa-2,7-dien-2-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an octadienyl alcohol with a lactone precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Octa-2,7-dien-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The octadienyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Octa-2,7-dien-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 4-(Octa-2,7-dien-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The lactone ring can interact with enzymes, potentially inhibiting their activity. The octadienyl side chain may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
Butyrolactone: Another lactone with a simpler structure, used as a solvent and in the synthesis of other chemicals.
Valerolactone: A five-membered lactone similar to 4-(Octa-2,7-dien-2-yl)oxolan-2-one but with different side chains and applications.
Caprolactone: A seven-membered lactone used in the production of biodegradable polymers.
Uniqueness
This compound is unique due to its octadienyl side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
502760-25-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-octa-2,7-dien-2-yloxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-7-10(2)11-8-12(13)14-9-11/h3,7,11H,1,4-6,8-9H2,2H3 |
InChI Key |
LLMIITUGWBQTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC=C)C1CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
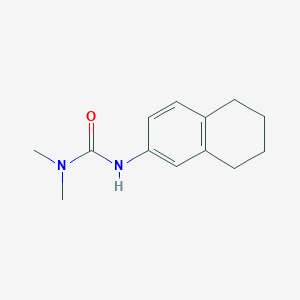
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
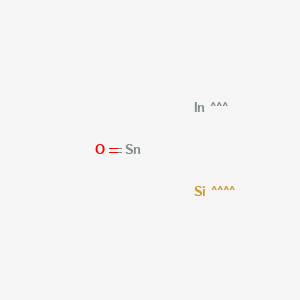
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
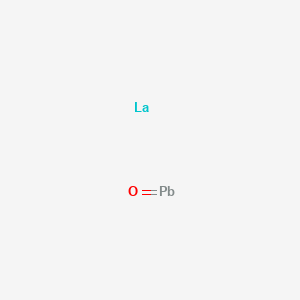
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
